

Characterization of Isorhapontin: A Technical Guide to its Spectroscopic Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isorhapontin*

Cat. No.: B1234551

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of **isorhapontin**, a stilbenoid glucoside found in various plant species, including Norway spruce (*Picea abies*). The following sections detail its mass spectrometry and nuclear magnetic resonance data, the experimental protocols for acquiring such data, and a visualization of its mass spectrometry fragmentation pathway.

Spectroscopic Data

The unique chemical structure of **isorhapontin** ($C_{21}H_{24}O_9$) gives rise to a distinct spectroscopic fingerprint. The data presented below is crucial for its unambiguous identification and quality control in research and development.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of **isorhapontin**. Electrospray ionization (ESI) is a common method for analyzing this compound, typically in both positive and negative ion modes.

Parameter	Positive Ion Mode	Negative Ion Mode
Precursor Ion	$[M+Na]^+$	$[M-H]^-$
Precursor m/z (Observed)	443.1314	419.44
Molecular Formula	$C_{21}H_{24}O_9Na$	$C_{21}H_{23}O_9$
Calculated Molecular Weight	443.1318	419.1346
Instrumentation	Agilent 6530 Q-TOF	TQD, Waters
Ionization Technique	LC-ESI-QTOF	Flow-injection QqQ/MS (ESI)
Key Fragment Ions (m/z)	354.0625, 283.0556, 269.0872, 190.9641	257

Data sourced from PubChem CID 5281716.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **isorhapontin**, allowing for complete structural elucidation. The standard solvent system for acquiring NMR spectra of **isorhapontin** is a mixture of deuterated dimethyl sulfoxide and deuterated pyridine (DMSO-d₆/pyridine-d₅).[\[2\]](#)

¹H-NMR Data

While a complete, tabulated dataset for the proton NMR of **isorhapontin** is not available in the provided search results, analysis is typically conducted using standard 1D ¹H-NMR and 2D correlation experiments like COSY.

¹³C-NMR Data

A full list of carbon chemical shifts for **isorhapontin** is not available in the provided search results. However, it has been noted that ¹³C NMR chemical shifts for **isorhapontin** have been determined in a DMSO-d₆/pyridine-d₅ solvent system.[\[2\]](#) Such data would typically be presented as follows:

Atom	Chemical Shift (δ) ppm
Data not available in search results	

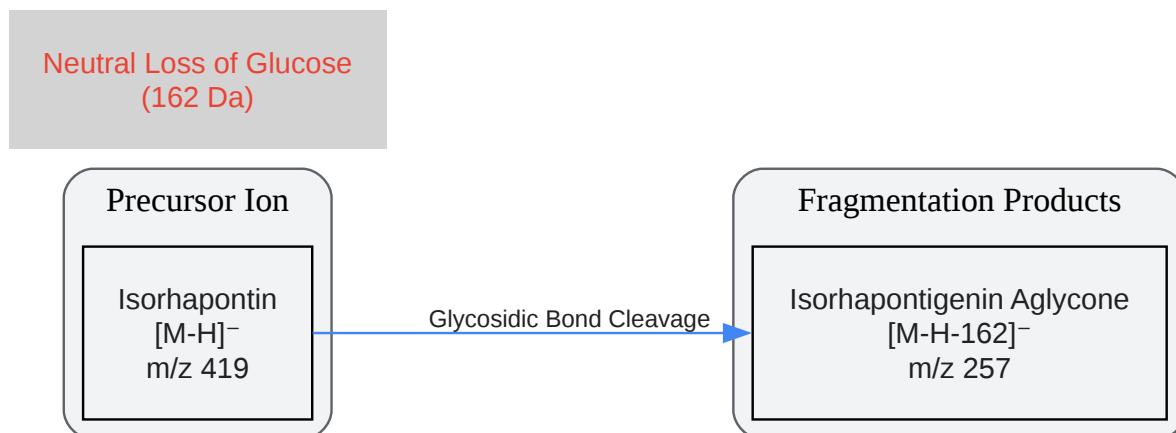
Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental. Below are generalized protocols based on the instrumentation reported for **isorhapontin** analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: A purified sample of **isorhapontin** is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for LC-MS analysis.
- Chromatographic Separation: The sample is injected into a liquid chromatography system, often a UHPLC or HPLC, equipped with a C18 reversed-phase column. A gradient elution is typically employed, using a mobile phase consisting of water with a small percentage of formic acid (Solvent A) and acetonitrile with a small percentage of formic acid (Solvent B).
- Mass Spectrometry Analysis: The eluent from the LC column is introduced into the mass spectrometer's ESI source.
- Data Acquisition: The mass spectrometer, such as an Agilent 6530 Q-TOF, is operated in either positive or negative ion mode to acquire full scan mass spectra. For fragmentation data (MS/MS), a precursor ion of interest is selected and subjected to collision-induced dissociation (CID).^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy


- Sample Preparation: A few milligrams of purified **isorhapontin** are dissolved in approximately 0.5 mL of a deuterated solvent mixture, such as DMSO-d₆/pyridine-d₅, within an NMR tube.
- Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific sample and solvent to ensure high resolution.
- Data Acquisition: A suite of NMR experiments is performed. This includes:

- A standard 1D proton (^1H) NMR spectrum.
- A 1D carbon (^{13}C) NMR spectrum, often with proton decoupling.
- 2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations, which are essential for assigning the chemical shifts to specific atoms in the molecule.^[2]

Mandatory Visualizations

Mass Spectrometry Fragmentation Pathway

The fragmentation of **isorhapontin** in mass spectrometry is a key diagnostic feature. The primary fragmentation event involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da) and the formation of the isorhapontigenin aglycone.

[Click to download full resolution via product page](#)

Caption: MS/MS fragmentation pathway of **isorhapontin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Characterization of Isorhapontin: A Technical Guide to its Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234551#spectroscopic-data-for-isorhapontin-characterization-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com